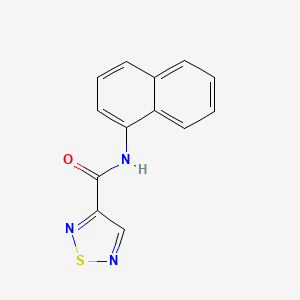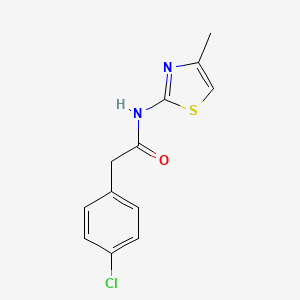![molecular formula C15H15N3O4S B5805689 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNTC, and it is a thiophene-based molecule that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
DMNTC has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DMNTC has been shown to have potent anticancer activity in vitro, and it has been tested in animal models with promising results. Additionally, DMNTC has been studied for its potential use as an antimicrobial agent, and it has shown activity against a wide range of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of DMNTC is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in cancer cells and microorganisms. DMNTC has been shown to induce cell death in cancer cells by disrupting the cell cycle and inducing apoptosis. In microorganisms, DMNTC has been shown to disrupt the cell wall and membrane, leading to cell death.
Biochemical and Physiological Effects:
DMNTC has been shown to have significant biochemical and physiological effects in vitro and in animal models. It has been shown to reduce tumor growth and metastasis in animal models of cancer, and it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, DMNTC has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMNTC in lab experiments include its potent anticancer and antimicrobial activity, as well as its anti-inflammatory properties. Additionally, DMNTC is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, there are also some limitations to using DMNTC in lab experiments. One of the main limitations is its low solubility in water, which may make it difficult to administer in vivo. Additionally, DMNTC has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on DMNTC. One area of research is in the development of new drugs based on DMNTC for the treatment of cancer and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of DMNTC and its effects on different cell types. Finally, more research is needed to determine the safety and efficacy of DMNTC in human clinical trials.
Métodos De Síntesis
DMNTC can be synthesized using a specific method that involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a catalyst to yield DMNTC. The synthesis of DMNTC is a complex process that requires careful attention to detail, and it has been optimized over the years to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-7-9(3)23-15(12(7)13(16)19)17-14(20)10-5-4-6-11(8(10)2)18(21)22/h4-6H,1-3H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYPXIDKDQEXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)


![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)

![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)

![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)